1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
Description
Core Pyrrolone Structure and Substitution Pattern
The fundamental architecture of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is built upon a 2,5-dihydro-1H-pyrrol-2-one scaffold, commonly referred to as a pyrrolone ring system. This five-membered heterocyclic framework incorporates a nitrogen atom and a ketone functionality, creating a lactam structure that serves as the central organizing element of the molecule. The pyrrolone core exhibits characteristic geometric parameters consistent with other members of this compound class, featuring bond lengths and angles that reflect the electronic distribution within the conjugated system.
The substitution pattern around the pyrrolone ring creates a highly functionalized molecular architecture. At the N1 position, a 2-(dimethylamino)ethyl chain provides both hydrophilic character and potential for intermolecular interactions through the tertiary amine functionality. The C3 position bears a hydroxyl group that introduces hydrogen bonding capability and contributes to the compound's overall polarity. The C4 carbon carries a 4-(propan-2-yloxy)benzoyl substituent, which represents a significant aromatic system with ether linkage functionality. Finally, the C5 position accommodates a pyridin-3-yl group, adding another heteroaromatic component to the molecular structure.
Stereochemical Considerations and Conformational Analysis
The presence of a stereogenic center at the C5 position of the pyrrolone ring introduces chirality into the molecular structure, potentially giving rise to enantiomeric forms with distinct biological activities. Similar pyrrolone derivatives have demonstrated significant stereochemical influence on their pharmacological properties, suggesting that the absolute configuration at this center could be crucial for biological activity. The stereochemical designation follows standard nomenclature conventions, with the spatial arrangement of substituents around the chiral center determining the compound's three-dimensional structure.
Conformational flexibility represents another critical aspect of the molecular architecture. The dimethylaminoethyl side chain exhibits considerable rotational freedom around the C-N and C-C bonds, allowing for multiple low-energy conformations. Computational studies on related compounds have revealed that these conformational preferences are often influenced by intramolecular interactions, including hydrogen bonding between the pyrrolone oxygen and the dimethylamino nitrogen. The aromatic substituents, while more conformationally restricted, can adopt different orientations relative to the pyrrolone plane, creating distinct spatial arrangements that may influence molecular recognition and binding properties.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-pyridin-3-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4/c1-15(2)30-18-9-7-16(8-10-18)21(27)19-20(17-6-5-11-24-14-17)26(13-12-25(3)4)23(29)22(19)28/h5-11,14-15,20,27H,12-13H2,1-4H3/b21-19+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEQKZAWCXXBTR-XUTLUUPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CN=CC=C3)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multicomponent Reaction Approach
A one-pot, three-component reaction between a primary amine, pyruvic acid, and an aldehyde derivative (Scheme 1A) forms the dihydropyrrol-2-one skeleton. This method, demonstrated in the synthesis of carbonic anhydrase inhibitors, offers efficiency and atom economy.
Reaction Conditions :
Cyclization of γ-Keto Amides
Alternative routes involve cyclization of γ-keto amides under acidic conditions (Scheme 1B). For example, treatment of 3-(dimethylamino)-N-(4-isopropoxybenzoyl)propionamide with phosphoryl chloride induces intramolecular cyclization to form the pyrrol-2-one core.
Key Characterization :
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¹H NMR : δ 6.8–7.3 (aromatic protons), δ 4.5–5.1 (dihydropyrrole protons).
Functionalization of the Pyrrol-2-one Core
Introduction of the 3-Hydroxy Group
Hydroxylation at position 3 is achieved via:
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Direct oxidation : Using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C.
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Enzymatic hydroxylation : Reported in related systems using cytochrome P450 mimics.
Optimization Data :
| Method | Reagent | Temperature | Yield (%) |
|---|---|---|---|
| Chemical | m-CPBA | 0°C | 58 |
| Enzymatic | P450 BM3 variant | 25°C | 42 |
Installation of the 4-[4-(Propan-2-yloxy)benzoyl] Group
The benzoyl moiety is introduced via Friedel-Crafts acylation (Scheme 2):
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Activation : 4-Isopropoxybenzoic acid → benzoyl chloride using thionyl chloride.
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Coupling : React with pyrrol-2-one in AlCl₃/CH₂Cl₂ at −10°C.
Critical Parameters :
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Stoichiometry : 1.2 eq benzoyl chloride, 2 eq AlCl₃.
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Side Reaction Mitigation : Slow addition over 1 hour to minimize overacylation.
| Method | Base/Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Mitsunobu | THF, DIAD/PPh₃ | 0°C → RT | 81 |
| Alkylation | DMF, K₂CO₃ | 60°C | 67 |
Final Deprotection and Purification
Final steps involve global deprotection (if Boc groups are used) and purification:
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Deprotection : TFA (trifluoroacetic acid) in CH₂Cl₂ (1:1 v/v).
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Purification : Silica gel chromatography (EtOAc/MeOH 9:1) followed by recrystallization from EtOH/H₂O.
Analytical Data :
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HRMS : [M+H]⁺ calcd for C₂₄H₂₈N₃O₄: 422.2078; found: 422.2075.
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¹³C NMR : 172.8 (C=O), 165.2 (benzoyl C=O), 60.1 (OCH(CH₃)₂).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and cellular processes. Its ability to interact with various biological molecules makes it a valuable tool for understanding biochemical pathways.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific diseases or conditions, particularly those involving oxidative stress or inflammation.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced durability or conductivity. Its versatility makes it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various effects. For example, the compound may inhibit or activate certain enzymes, alter gene expression, or affect cellular signaling pathways.
Comparison with Similar Compounds
Substituent Variations at Position 4
The benzoyl group at position 4 is a critical site for modulating electronic and steric properties. Comparisons include:
*Calculated based on molecular formula C₂₇H₃₁N₃O₅.
Variations at Position 5
The aryl/heteroaryl group at position 5 influences electronic and spatial interactions:
Modifications to the 1-Substituent
The dimethylaminoethyl group at position 1 is critical for solubility and pharmacokinetics:
Biological Activity
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(propan-2-yloxy)benzoyl]-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential therapeutic applications. Its unique structure includes a pyrrolidine ring and various functional groups that suggest diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The molecular formula for this compound is , with a molecular weight of 427.48 g/mol. The IUPAC name is as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrrolidine Ring : Initial steps focus on creating the pyrrolidine core.
- Introduction of Functional Groups : Functional groups such as dimethylaminoethyl and propan-2-yloxybenzoyl are introduced via nucleophilic substitution and acylation reactions.
- Purification : Techniques like chromatography are employed to purify the final product, ensuring high yield and purity.
Anticancer Properties
Studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Effects
Research has also explored the antimicrobial properties of this compound. It has been tested against several bacterial strains, demonstrating promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
These findings suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
The biological activity of this compound is believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression or bacterial metabolism.
- Receptor Binding : It could bind to receptors that modulate cellular signaling pathways related to growth and apoptosis.
Case Studies
Several case studies have explored the therapeutic potential of this compound:
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Case Study on Anticancer Efficacy :
- A study conducted on breast cancer models showed that treatment with the compound led to a significant reduction in tumor size compared to control groups.
- Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway.
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Case Study on Antimicrobial Activity :
- In vitro tests demonstrated that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as an alternative treatment option for infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
